AURORA 2605

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

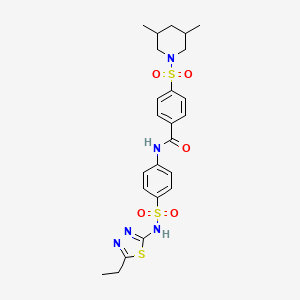

AURORA 2605 is a chemical compound with the CAS number 130685-96-0. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

AURORA 2605, also known as (Z)-5-(thiophen-2-ylmethylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one or STK809849, primarily targets the Aurora kinases . Aurora kinases are serine/threonine kinases essential for the onset and progression of mitosis . They share a similar protein structure and kinase activity, but exhibit distinct cellular and subcellular localization .

Mode of Action

This compound interacts with its targets, the Aurora kinases, to influence the progression of mitosis . For instance, Aurora kinase A (AurA) promotes the G2/M transition by promoting centrosome maturation and mitotic spindle assembly . Overexpression and gene amplification of Aurora kinase A have been observed in various solid and hematological cancers .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The primary pathway is the mitotic pathway, where Aurora kinases play a crucial role. The compound’s interaction with Aurora kinases can influence the G2/M transition, centrosome maturation, mitotic spindle assembly, and chromosome segregation .

Pharmacokinetics

Studies on similar aurora kinase inhibitors, such as alisertib, suggest that these compounds generally show good partial response rates and safety profiles in clinical trials

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in mitotic activity. By inhibiting Aurora kinases, this compound can potentially disrupt the normal progression of mitosis, leading to cell cycle arrest and apoptosis . This can result in the inhibition of cancer cell proliferation and survival .

Biochemical Analysis

Biochemical Properties

It is known that AURORA 2605 interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s role in biochemical reactions .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions occur at the molecular level and are crucial for the compound’s effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . These processes influence the compound’s localization and accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The effects of this localization on the compound’s activity or function are subjects of current research.

Chemical Reactions Analysis

AURORA 2605 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.

Scientific Research Applications

AURORA 2605 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology and medicine, it is studied for its potential therapeutic effects and its role in biological pathways . The compound is also utilized in industrial applications, such as the development of new materials and the optimization of chemical processes.

Comparison with Similar Compounds

AURORA 2605 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups . The distinct properties of this compound, such as its reactivity and specific applications, set it apart from other compounds in its class.

Properties

CAS No. |

130685-96-0 |

|---|---|

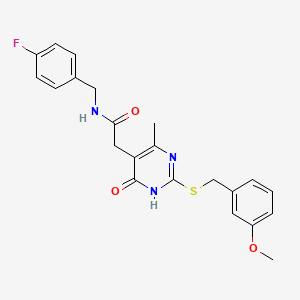

Molecular Formula |

C15H11NOS3 |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

(5E)-3-(3-methylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C15H11NOS3/c1-10-4-2-5-11(8-10)16-14(17)13(20-15(16)18)9-12-6-3-7-19-12/h2-9H,1H3/b13-9+ |

InChI Key |

SDLCMABJCLRFDX-UKTHLTGXSA-N |

SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |

Isomeric SMILES |

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/new.no-structure.jpg)

![2-(4-acetylphenoxy)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2543619.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2543621.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)

![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2543627.png)

![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)